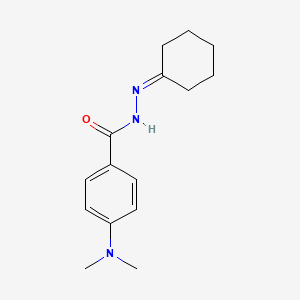

N'-cyclohexylidene-4-(dimethylamino)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

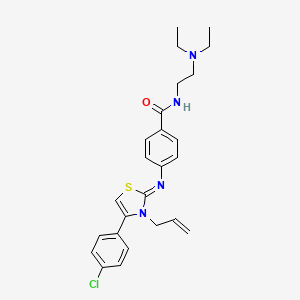

Molecular Structure Analysis

The molecule is essentially flat, with the greatest deviation from the average molecular plane, among the non-hydrogen atoms, found for atom N1 at 0.074 (1) A . The aromatic ring plane is at 1.08 (4) to the molecular plane .Chemical Reactions Analysis

While specific chemical reactions involving “N’-cyclohexylidene-4-(dimethylamino)benzohydrazide” are not available, it’s known that aroyl hydrazides can serve as precursors for pharmacologically active, iron-binding hydrazide-hydrazones .Wissenschaftliche Forschungsanwendungen

- Organic Synthesis and Medicinal Chemistry Its unique structure allows for modifications, leading to the development of new drug candidates. Medicinal chemists explore its derivatives for antiviral, antibacterial, or anticancer properties.

- Photodynamic Therapy (PDT) Researchers investigate N’-cyclohexylidene-4-(dimethylamino)benzohydrazide derivatives as potential photosensitizers for PDT. Their ability to selectively target tumor cells makes them promising candidates.

- Corrosion Inhibition Scientists study the inhibitory effects of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide on metal surfaces. Its adsorption and protective properties make it relevant for corrosion prevention.

- Luminescent Materials Researchers explore the luminescent behavior of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide and its derivatives. These materials could enhance light emission efficiency.

- Analytical Chemistry Its complexation properties and color changes upon binding to specific ions make it valuable in chemical assays.

Electrochemical Applications

Wirkmechanismus

Target of Action

The primary target of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide is the Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase and is considered a potential drug target for cancer, diabetes, and neurodegenerative diseases .

Mode of Action

N’-cyclohexylidene-4-(dimethylamino)benzohydrazide interacts with its target, MARK4, by binding to it . This binding inhibits the kinase activity of MARK4, leading to changes in the phosphorylation status of its downstream targets .

Biochemical Pathways

The inhibition of MARK4 by N’-cyclohexylidene-4-(dimethylamino)benzohydrazide affects several biochemical pathways. MARK4 regulates the dynamics of microtubules through its phosphorylation, playing a significant role in cell division, cell proliferation, and cell cycle regulation . Therefore, the inhibition of MARK4 can impact these cellular processes.

Result of Action

The molecular and cellular effects of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide’s action include the inhibition of MARK4, leading to changes in cell division, cell proliferation, and cell cycle regulation . This can potentially inhibit the growth of cancer cells .

Eigenschaften

IUPAC Name |

N-(cyclohexylideneamino)-4-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-18(2)14-10-8-12(9-11-14)15(19)17-16-13-6-4-3-5-7-13/h8-11H,3-7H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPBAYVCOULZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NN=C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclohexylidene-4-(dimethylamino)benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2573085.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2573091.png)

![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2573092.png)

![1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid](/img/structure/B2573096.png)

![Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2573099.png)

![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2573104.png)

![N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2573105.png)